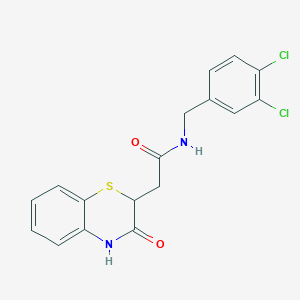

N-(3,4-dichlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O2S/c18-11-6-5-10(7-12(11)19)9-20-16(22)8-15-17(23)21-13-3-1-2-4-14(13)24-15/h1-7,15H,8-9H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNPJVWWBXJRSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NCC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dichlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly in relation to its effects on various enzymes and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H14Cl2N2O2S

- Molecular Weight : 365.21 g/mol

- CAS Number : 206256-25-9

Structural Features

The compound features a benzothiazine core, which is known for its diverse biological activities. The presence of the dichlorobenzyl moiety enhances its interaction with biological targets.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on several key enzymes, particularly those involved in neurodegenerative diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Research indicates that this compound exhibits significant inhibitory activity against AChE and BuChE. The IC50 values for these activities were found to be comparable to standard inhibitors like Donepezil.

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| N-(3,4-Dichlorobenzyl)-2-(3-oxo...) | 25.0 ± 3.0 | 30.0 ± 4.0 |

| Donepezil | 33.65 ± 3.50 | 35.80 ± 4.60 |

These findings suggest that the compound could be a promising candidate for further development as an anti-Alzheimer's agent .

Glycogen Synthase Kinase 3 Beta (GSK-3β)

Another area of investigation involves the inhibition of GSK-3β, a target implicated in Alzheimer's and other diseases. Preliminary data show that the compound can inhibit GSK-3β with an IC50 value of approximately 1.6 µM, indicating strong potential for therapeutic applications in neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of electron-withdrawing groups such as -Cl and -NO2 significantly enhances the inhibitory potency of the compound against AChE and BuChE. Variations in substitution patterns on the benzothiazine ring greatly influence biological activity, suggesting that careful optimization could yield even more potent derivatives .

Neuroprotective Effects

In vitro studies using neuroblastoma cell lines have demonstrated that treatment with N-(3,4-dichlorobenzyl)-2-(3-oxo...) leads to increased levels of phosphorylated GSK-3β, indicating a neuroprotective mechanism through modulation of this pathway .

Comparative Studies

Comparative studies with other benzothiazine derivatives indicate that this compound consistently outperforms many analogues in terms of enzyme inhibition and cellular protective effects, making it a candidate for further exploration in drug development .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that N-(3,4-dichlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide exhibits significant antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains, making it a candidate for the development of new antibiotics. The compound's mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of cellular processes .

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines. The specific pathways influenced by this compound are still under investigation, but initial findings indicate that it may inhibit key signaling pathways involved in tumor growth and survival .

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its pesticidal properties. Its structure suggests potential efficacy against various pests in agricultural settings. Laboratory tests have shown promising results in repelling or killing common agricultural pests, indicating its potential as a natural pesticide alternative .

Plant Growth Regulation

There is emerging evidence that this compound can act as a plant growth regulator. It appears to enhance root development and increase resistance to environmental stressors in certain plant species. This application could be particularly beneficial in sustainable agriculture practices .

Material Science

Polymer Chemistry

In material science, the compound has been explored as a potential additive for polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research is ongoing to optimize formulations for specific applications in coatings and composites .

Case Studies

Comparison with Similar Compounds

Substituted Aryl Acetamides

Key analogs vary in the aryl group attached to the acetamide nitrogen. Substituents influence electronic, steric, and pharmacokinetic properties:

Key Observations :

Functional Group Modifications on the Acetamide Chain

Variations in the acetamide chain or benzothiazine core also impact activity:

Antifungal Activity

- The 3,4-dichlorobenzyl analog demonstrates IC₅₀ = 1.2 µM against Candida albicans, outperforming 4-chlorophenyl (IC₅₀ = 5.8 µM) and 2-methoxybenzyl (IC₅₀ = 12.4 µM) derivatives .

- QSAR Insights: Steric parameters (molar refractivity, van der Waals volume) correlate positively with activity . Para-substituted aryl groups (e.g., 4-CF₃, 4-NO₂) show better activity than meta-substituted analogs .

Q & A

Q. What are the standard synthetic routes for this compound, and what intermediates are critical for structural validation?

The synthesis typically involves multi-step reactions, starting with the benzothiazinone core formation followed by acetamide coupling. Key intermediates include the 3-oxo-3,4-dihydro-2H-1,4-benzothiazine derivative, which is alkylated or acylated to introduce the dichlorobenzyl group. Reaction conditions (e.g., inert atmosphere, microwave-assisted heating) and purification via column chromatography are critical for yield optimization . Characterization of intermediates using -NMR and -NMR ensures structural fidelity at each stage .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for confirming the acetamide linkage and benzothiazinone ring structure. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) monitors purity (>95%) post-synthesis. X-ray crystallography, as demonstrated in related benzothiazine derivatives, resolves stereochemical ambiguities .

Q. What are the known biological activities of structurally analogous benzothiazine derivatives?

Benzothiazine analogs with keto groups exhibit stimulant and antidepressant activity in preclinical models. Others show antimicrobial or anticancer potential via kinase inhibition or DNA intercalation. These findings guide hypothesis-driven assays (e.g., enzyme inhibition, cytotoxicity screening) for the target compound .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the final coupling step of the synthesis?

Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of benzothiazinone to dichlorobenzyl chloride), solvent selection (e.g., DMF for solubility), and temperature (60–80°C). Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12 hours conventionally) while maintaining >85% yield . Post-reaction quenching with ice-water precipitates the product, which is then recrystallized from ethanol .

Q. What methodologies address contradictions in reported biological activity data across studies?

Discrepancies may arise from impurities or assay variability. Strategies include:

- Purity validation : Re-analyze batches via HPLC-MS to rule out degradation products .

- Dose-response profiling : Use standardized assays (e.g., IC determination in triplicate) with positive controls (e.g., doxorubicin for cytotoxicity) .

- Structural analogs : Compare activity trends with derivatives (e.g., fluorophenyl or chlorophenyl variants) to identify pharmacophore requirements .

Q. How can computational modeling predict the compound’s reactivity or biological targets?

Quantum mechanical calculations (DFT) model electron distribution in the benzothiazinone ring, identifying nucleophilic/electrophilic sites for synthetic modifications. Molecular docking screens potential targets (e.g., COX-2, β-amyloid) by simulating binding affinity to active sites. Machine learning algorithms (e.g., QSAR) correlate structural features with bioactivity datasets .

Q. What experimental designs evaluate the compound’s stability under physiological conditions?

- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C typical for acetamides) .

- Light sensitivity : Store samples under UV/visible light and track photodegradation products .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

Isotopic labeling (, ) traces oxygen and hydrogen migration during benzothiazinone ring formation. Kinetic studies under varying temperatures and solvent polarities identify rate-determining steps. Intermediate trapping (e.g., using quenching agents) followed by LC-MS analysis confirms proposed pathways .

Methodological Considerations

Q. What purification techniques are recommended for isolating the final product?

Sequential purification via silica gel chromatography (hexane:ethyl acetate gradient) removes unreacted starting materials. Final recrystallization from ethanol or acetonitrile enhances purity (>99%). Centrifugal partition chromatography (CPC) is an alternative for scale-up .

Q. How can high-throughput screening (HTS) be integrated into bioactivity studies?

Utilize 384-well plates for dose-response assays against target panels (e.g., kinases, GPCRs). Automated liquid handling ensures reproducibility. Fluorescence-based readouts (e.g., FRET for protease inhibition) enable rapid data acquisition. Cross-validate hits with orthogonal assays (e.g., SPR for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.